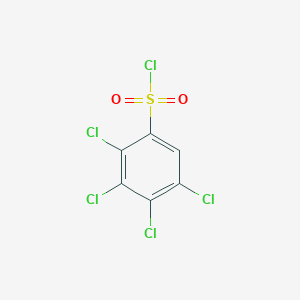
2,3,4,5-Tetrachlorobenzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetrachlorobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6HCl5O2S. It is a derivative of benzene, where four chlorine atoms and a sulfonyl chloride group are attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3,4,5-Tetrachlorobenzene-1-sulfonyl chloride can be synthesized through the chlorination of benzene derivatives. One common method involves the treatment of 1,4-dichlorobenzene with chlorosulfuric acid at elevated temperatures, typically around 150°C, followed by stirring into ice water to precipitate the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5-Tetrachlorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reaction Conditions: These reactions typically occur under mild to moderate conditions, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would produce a sulfonamide, while reacting with an alcohol would yield a sulfonate ester.
Applications De Recherche Scientifique
2,3,4,5-Tetrachlorobenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is involved in the synthesis of sulfonamide-based drugs, which have antibacterial and antifungal properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,3,4,5-tetrachlorobenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,6-Trichlorobenzenesulfonyl chloride
- 2,5-Dichlorobenzenesulfonyl chloride
- 2,3,4-Trichlorobenzenesulfonyl chloride
Uniqueness
2,3,4,5-Tetrachlorobenzene-1-sulfonyl chloride is unique due to the specific arrangement of chlorine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This compound’s high reactivity and versatility make it valuable in various chemical synthesis processes .
Propriétés
Numéro CAS |
51527-63-0 |
|---|---|
Formule moléculaire |
C6HCl5O2S |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
2,3,4,5-tetrachlorobenzenesulfonyl chloride |
InChI |
InChI=1S/C6HCl5O2S/c7-2-1-3(14(11,12)13)5(9)6(10)4(2)8/h1H |
Clé InChI |
RAYWEYWCLWHKHB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















